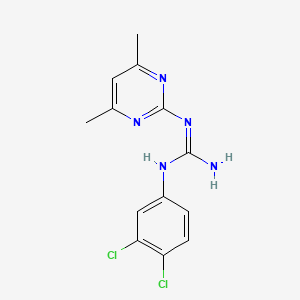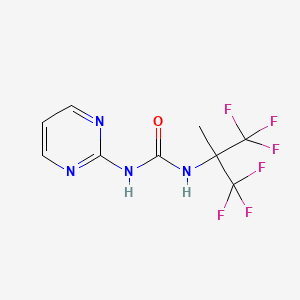
N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethylpyrimidinyl groups attached to a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4,6-dimethyl-2-aminopyrimidine.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with cyanogen bromide to form 3,4-dichlorophenylcyanamide.
Final Coupling: The intermediate 3,4-dichlorophenylcyanamide is then reacted with 4,6-dimethyl-2-aminopyrimidine under basic conditions to yield N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine N-oxide.
Reduction: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)amine.
Substitution: N-(3,4-diaminophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamate
Uniqueness
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of dichlorophenyl and dimethylpyrimidinyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H13Cl2N5 |
|---|---|
Poids moléculaire |
310.18 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H3,16,17,18,19,20) |
Clé InChI |
NCEVYOHPJNCJGZ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=C(C=C2)Cl)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)

![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621769.png)
![(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11621774.png)
![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
